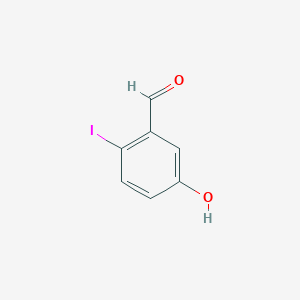

5-Hydroxy-2-iodobenzaldehyde

Beschreibung

Historical Context and Discovery in Synthetic Chemistry

The synthesis and characterization of 5-Hydroxy-2-iodobenzaldehyde are rooted in the broader study of electrophilic aromatic substitution on substituted benzaldehydes. The iodination of 3-hydroxybenzaldehyde (B18108), a related isomer, has been a subject of chemical investigation, as direct iodination of aromatic compounds can be challenging due to the low electrophilicity of iodine. scielo.br Methods were developed using iodine in the presence of an oxidizing agent to facilitate the reaction. scielo.br

A significant study focused on the identification of the products from the iodination and bromination of 3-hydroxybenzaldehyde, which led to the specific preparation of this compound. tandfonline.com Research has shown that the reaction of 3-hydroxybenzaldehyde with certain iodinating agents can produce a mixture of isomers. The careful analysis and characterization of these products were crucial for isolating and confirming the structure of this compound. For instance, demethylation of 2-iodo-5-methoxybenzaldehyde (B1310537) using reagents like boron tribromide has been employed as a synthetic route to obtain the target compound. acs.org Another approach involves the demethylation of 5-iodovanillin (B1580916) using aluminum chloride.

Significance and Research Trajectory in Organic Synthesis

The importance of this compound in organic synthesis stems from the reactivity of its three functional groups, which allows for sequential and regioselective chemical modifications. The iodine atom, in particular, makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Stille reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. scielo.br This versatility has established the compound as a key starting material for the synthesis of a wide range of more complex and often biologically active molecules.

Detailed research findings highlight its application in several areas:

Synthesis of Bioactive Molecules: The compound has been used as a precursor in the synthesis of novel Purine Nucleoside Phosphorylase (PNP) inhibitors, which are of interest for their potential therapeutic applications. acs.org It has also been a starting point for creating simplified analogs of the anticancer drug paclitaxel (B517696) (Taxol®). nih.gov

Ligand Synthesis for Catalysis: Researchers have utilized this compound to synthesize hydrazone Schiff base ligands. These ligands, when complexed with metals like molybdenum, form dioxidomolybdenum(VI) complexes that act as catalysts in oxidation reactions. researchgate.net The electronic properties of the ligand, influenced by the substituents on the benzaldehyde (B42025) ring, can tune the catalytic activity of the metal complex. researchgate.net

Natural Product Synthesis: The compound is a building block in the multi-step synthesis of (dihydro)phenanthrenes, a class of natural products found in plants like yams, which have been studied for their biological activities. acs.org

Materials Science: It serves as a precursor in the synthesis of redox-active catalysts. For example, it was used to prepare 3-(1-adamantyl)-2-hydroxy-5-iodobenzaldehyde, an intermediate for a ferrocenyl-containing ligand used in redox-switchable polymerization catalysis. tennessee.edu

Table 2: Selected Applications of this compound in Synthesis

| Target Compound/Class | Key Reaction Type | Significance | Reference |

|---|---|---|---|

| Simplified Taxol Analogs | Wittig Reaction / Cyclization | Anticancer drug development | nih.gov |

| Purine Nucleoside Phosphorylase (PNP) Inhibitors | Multi-step synthesis | Therapeutic agent development | acs.org |

| Hydrazone Schiff Base Ligands | Condensation | Formation of metal complexes for catalysis | researchgate.net |

| (Dihydro)phenanthrenes | Wittig Reaction / Photochemical Cyclization | Synthesis of natural products | acs.org |

| Redox-Active Polymerization Catalysts | Sonogashira Coupling | Development of switchable catalysts for polymer synthesis | tennessee.edu |

Current Research Landscape and Future Directions for the Compound

The current research landscape continues to leverage the synthetic utility of this compound, with recent studies demonstrating its role in constructing complex molecular architectures. A 2023 study detailed its use in the synthesis of a new class of PNP inhibitors, underscoring its continued relevance in medicinal chemistry. acs.org Similarly, a 2024 publication described its role in the unambiguous synthesis of (dihydro)phenanthrene natural products to clarify their biological activity as AMPK activators. acs.org

Future research is likely to expand in several promising directions:

Development of Novel Catalysts: The use of this compound derivatives as ligands for transition metal catalysts is an active area. researchgate.nettennessee.edu Future work may focus on designing new ligands to create catalysts with enhanced activity, selectivity, and stability for a variety of chemical transformations.

Medicinal Chemistry and Drug Discovery: Given its proven utility as a scaffold for bioactive molecules, the compound will likely remain a key starting material for the synthesis of new drug candidates. acs.orgnih.govacs.org Its structure allows for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships.

Functional Materials: The compound's potential in materials science is an emerging field. Its derivatives can be incorporated into polymers or macrocycles to create materials with specific electronic, optical, or redox properties, suitable for applications in sensors or molecular switches. tennessee.edunih.gov

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| 3-(1-adamantyl)-2-hydroxy-5-iodobenzaldehyde |

| 3-hydroxybenzaldehyde |

| This compound |

| 5-iodovanillin |

| Aluminum chloride |

| Boron tribromide |

| (Dihydro)phenanthrenes |

| Dioxidomolybdenum(VI) |

| Ferrocene |

| Hydrazone |

| Iodine |

| 2-iodo-5-methoxybenzaldehyde |

| Paclitaxel (Taxol®) |

| Purine Nucleoside Phosphorylase (PNP) |

| Rupatadine |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJRYFRHGBHRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299363 | |

| Record name | 5-hydroxy-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50765-11-2 | |

| Record name | 50765-11-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxy-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Hydroxy-2-iodobenzaldehyde

Several well-documented methods exist for the synthesis of this compound. These routes often begin with commercially available hydroxybenzaldehydes and employ different iodinating agents and reaction conditions to achieve the desired substitution pattern.

The direct halogenation of 3-hydroxybenzaldehyde (B18108) can lead to a mixture of products, and the regioselectivity of the reaction is highly dependent on the reagents and conditions used. Historically, there has been some confusion in the literature regarding the exact structure of the monoiodinated product. However, recent studies have clarified that the iodination of 3-hydroxybenzaldehyde according to Pandya's method, which utilizes iodine and potassium iodide in aqueous ammonium (B1175870) hydroxide, primarily yields 3-hydroxy-4-iodobenzaldehyde.

To selectively synthesize this compound, a different approach is required. A reliable method involves the use of bis(pyridyl)iodonium(I) tetrafluoroborate (B81430) as the iodinating agent. This reagent, in the presence of HBF4·OEt2 in dichloromethane, directs the iodine atom to the position ortho to the hydroxyl group and meta to the aldehyde, affording this compound as the major product. The reaction proceeds by adding HBF4·OEt2 to a solution of 3-hydroxybenzaldehyde in dichloromethane, followed by the addition of bis(pyridyl)iodonium(I) tetrafluoroborate. The product can then be isolated after an acidic workup and purification. The distinction between the different isomers can be readily made using 1H NMR spectroscopy, with the meta coupling constant being a key diagnostic feature.

In contrast, bromination of 3-hydroxybenzaldehyde can yield both 2-bromo-5-hydroxybenzaldehyde (B121625) and 2-bromo-3-hydroxybenzaldehyde, highlighting the nuanced reactivity of this starting material towards different halogens.

Ortho-lithiation is a powerful strategy for the directed functionalization of aromatic rings. This method relies on the use of a directed metalation group (DMG) to position a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium species can then be quenched with an electrophile, such as iodine, to introduce a substituent with high regioselectivity.

For the synthesis of substituted salicylaldehydes, a common approach involves the protection of the phenolic hydroxyl group as an O-aryl carbamate (B1207046), which serves as an effective DMG. For instance, O-aryl N-isopropylcarbamates can be treated with a strong base like n-butyllithium in the presence of a ligand such as tetramethylethylenediamine (TMEDA) at low temperatures to effect ortho-lithiation. The subsequent addition of an iodine source, such as molecular iodine (I2), would introduce an iodine atom at the ortho-position. A final deprotection step would then reveal the hydroxyl group to yield the desired iodinated salicylaldehyde (B1680747).

While a specific protocol for the synthesis of this compound from 3-hydroxybenzaldehyde using this exact sequence is not extensively detailed in the literature, the general applicability of this method to a wide range of substituted phenols suggests its potential as a viable synthetic route. The key would be the initial protection of the hydroxyl group of 3-hydroxybenzaldehyde as a suitable carbamate to direct the lithiation to the C2 position.

| Step | Description | Typical Reagents |

|---|---|---|

| 1 | Protection of the hydroxyl group as a Directed Metalation Group (DMG) | Isopropyl isocyanate |

| 2 | Ortho-lithiation | n-Butyllithium, TMEDA |

| 3 | Iodination (Electrophilic quench) | Molecular Iodine (I2) |

| 4 | Deprotection of the hydroxyl group | Acidic or basic hydrolysis |

N-Iodosuccinimide (NIS) is a versatile and widely used electrophilic iodinating agent for aromatic and heteroaromatic compounds. organic-chemistry.org It is often used in conjunction with an acid catalyst, such as trifluoroacetic acid, to enhance its reactivity, particularly for less activated aromatic substrates. organic-chemistry.org The iodination of various substituted benzaldehydes has been successfully achieved using NIS under mild conditions. lookchem.com

While a direct synthetic route to this compound starting from 2-Hydroxy-3-ethoxybenzaldehyde using N-Iodosuccinimide is not explicitly described, the general reactivity of NIS suggests a plausible pathway. The hydroxyl group in 2-Hydroxy-3-ethoxybenzaldehyde is an activating, ortho-, para-directing group. Therefore, treatment with NIS would be expected to introduce an iodine atom at the position para to the hydroxyl group (C5), which is also ortho to the ethoxy group. This would result in the formation of 2-Hydroxy-3-ethoxy-5-iodobenzaldehyde. Subsequent cleavage of the ethyl ether would be necessary to yield the final product, this compound. This ether cleavage could potentially be achieved using reagents like boron tribromide.

The general conditions for such an iodination reaction would likely involve dissolving the starting aldehyde in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, and adding NIS, possibly with a catalytic amount of a strong acid. The reaction progress would be monitored, followed by workup and purification to isolate the iodinated intermediate.

A notable synthetic strategy that can be employed for the regioselective preparation of iodinated phenols is the nonreductive deiodination of polyiodinated precursors. This method is particularly useful when direct iodination leads to a mixture of isomers or over-iodination. A convenient method for the selective removal of an iodine atom positioned ortho to a hydroxyl group involves the use of tertiary amines, such as pyridine (B92270) or triethylamine, in the presence of water. researchgate.net

This deiodination proceeds without affecting iodine atoms at other positions on the aromatic ring or other reducible functional groups. researchgate.net For the synthesis of this compound, one could envision a two-step process. First, 3-hydroxybenzaldehyde could be di-iodinated to produce 3-hydroxy-2,4-diiodobenzaldehyde. Subsequent treatment of this di-iodo compound with a tertiary amine and water would be expected to selectively remove the iodine atom at the C2 position (ortho to the hydroxyl group), yielding this compound. This approach offers a strategic advantage in controlling the final substitution pattern. The reaction is typically characterized by its simplicity, high yields, and the absence of a reducing catalyst. researchgate.net It has been observed that the presence of electron-withdrawing groups, such as the aldehyde group in o-iodophenols, may require longer reaction times for the deiodination to reach completion. researchgate.net

A practical and efficient method for the iodination of substituted hydroxybenzaldehydes involves the use of a combination of molecular iodine (I2) and iodic acid (HIO3) in ethanol. tsijournals.com This protocol offers several advantages, including the use of inexpensive and readily available reagents, mild reaction conditions, short reaction times, and high yields of the desired iodinated products without the need for a catalyst. tsijournals.com

In this method, the substituted hydroxybenzaldehyde is dissolved in ethanol, and then iodine and an aqueous solution of iodic acid are added. The reaction mixture is typically stirred at a slightly elevated temperature for a few hours. The in situ generation of a more potent electrophilic iodine species is believed to be responsible for the efficient iodination. After the reaction is complete, the mixture is diluted with water, and any unreacted iodine is quenched with a solution of sodium thiosulfate. The solid product that precipitates is then collected by filtration, washed, and can be further purified by recrystallization.

This method has been successfully applied to a range of substituted hydroxybenzaldehydes, affording the corresponding iodo derivatives in high yields.

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-Hydroxy-3-methoxybenzaldehyde | 2-Hydroxy-3-methoxy-5-iodobenzaldehyde | 88 |

| 2-Hydroxy-4-methoxybenzaldehyde | 2-Hydroxy-4-methoxy-5-iodobenzaldehyde | 85 |

| 2-Hydroxy-5-chlorobenzaldehyde | 5-Chloro-2-hydroxy-3-iodobenzaldehyde | 87 |

| 2-Hydroxy-5-bromobenzaldehyde | 5-Bromo-2-hydroxy-3-iodobenzaldehyde | 86 |

Advanced Synthetic Strategies and Improvements

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally benign methods for the synthesis of halogenated aromatic compounds. While specific advanced strategies for the synthesis of this compound are not extensively reported as novel methods, principles from modern synthetic chemistry can be applied to improve existing routes.

One area of advancement is the use of hypervalent iodine reagents, which are known for their mild and selective reactivity. researchgate.net Beyond the previously mentioned bis(pyridyl)iodonium(I) tetrafluoroborate, other hypervalent iodine(III) reagents could potentially be employed for the direct and regioselective iodination of 3-hydroxybenzaldehyde. These reagents often exhibit unique reactivity profiles and can be effective for substrates that are sensitive to harsher iodinating conditions.

Furthermore, the development of catalytic systems for iodination represents a significant improvement over stoichiometric methods. For instance, the use of catalytic amounts of transition metals or Lewis acids in conjunction with a mild iodine source can enhance the efficiency and selectivity of the reaction, reduce waste, and allow for lower catalyst loadings.

The synthesis of radioiodinated compounds for applications in medical imaging has also driven innovation in iodination methodologies. mdpi.com These methods often focus on achieving high radiochemical yields and specific activity under very mild conditions, and the principles learned from these studies can be adapted for the synthesis of non-radioactive iodinated compounds. For example, copper-catalyzed nucleophilic radioiodination is a technique that could potentially be adapted for non-radioactive syntheses. mdpi.com

Improvements in reaction conditions, such as the use of microwave irradiation to accelerate reaction times or the development of solvent-free "grinding" methods, also contribute to more advanced and sustainable synthetic protocols. For example, the iodination of various aromatic compounds using N-iodosuccinimide has been shown to be highly efficient under solvent-free grinding conditions, offering advantages in terms of reduced reaction times, high yields, and simplified work-up procedures.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of substituted benzaldehydes often requires careful optimization of reaction conditions to maximize yield and ensure high selectivity. While specific optimization data for this compound is not extensively detailed in the provided search results, principles from related transformations can be applied. The optimization process generally involves a systematic study of parameters such as temperature, solvent, catalyst, and reaction time.

For instance, in the synthesis of dihydrobenzofuran neolignans, a process also involving oxidative coupling, factors like the choice of oxidant and solvent were shown to significantly affect both the conversion of starting materials and the selectivity towards the desired product. scielo.br Acetonitrile was identified as a "greener" and effective solvent that provided the best balance. scielo.br Similarly, temperature is a critical parameter; reflux conditions often lead to better homogenization and can improve conversion and selectivity, whereas lower temperatures might decrease both. scielo.br The goal of optimization is to find the conditions that provide the best balance between the consumption of reactants (conversion) and the proportion of reactants converted into the desired product (selectivity). scielo.br

In a study on the synthesis of 5,5'-methylenebis(salicylaldehyde), a Response Surface Methodology (RSM) was used to optimize reaction parameters. echemcom.com This statistical approach identified that a reaction temperature of 80°C and a reaction time of 8 hours were optimal for achieving the highest product yield. echemcom.com Such methodologies could be effectively employed to determine the ideal conditions for the synthesis of this compound, minimizing side products and maximizing output.

Table 1: General Parameters for Optimization in Aromatic Compound Synthesis

| Parameter | Variable | Potential Impact on Yield and Selectivity |

|---|---|---|

| Temperature | 0°C, Room Temperature, Reflux | Affects reaction rate, solubility, and side-product formation. Higher temperatures can increase conversion but may decrease selectivity. scielo.br |

| Solvent | Acetonitrile, Dichloromethane, Benzene (B151609), Water | Influences reactant solubility and interaction. Greener solvents like acetonitrile or water are preferred. scielo.brrsc.org |

| Catalyst/Reagent | Silver(I) oxide, Iodine/Iodic Acid | Choice of reagent is crucial for efficiency and selectivity. Catalyst loading must be optimized. scielo.brresearchgate.net |

| Reaction Time | Hours to days | Shorter times are desirable, but sufficient time is needed for reaction completion without product degradation. scielo.brechemcom.com |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. For the synthesis of compounds like this compound, this can involve using environmentally benign solvents, reducing energy consumption, and employing efficient catalytic systems.

One notable green technique is the use of ball milling, a form of mechanochemistry, which can lead to quantitative yields at ambient temperature, often eliminating the need for solvents. rsc.org This solvent-free approach simplifies product isolation, often requiring only trituration with water and filtration. rsc.org Another key aspect of green synthesis is the use of safer solvents. An efficient method for the iodination of various aromatic compounds, including hydroxy aromatic aldehydes, utilizes iodine and iodic acid in ethanol, which is a relatively mild and less hazardous solvent. researchgate.net This method boasts mild reaction conditions, short reaction times, and the avoidance of a catalyst, leading to excellent product yields. researchgate.net

High hydrostatic pressure (HHP) represents another non-traditional activation method in green synthesis, sometimes referred to as barochemistry. rsc.org HHP can initiate or accelerate chemical reactions and is well-suited for industrial-scale batch operations, offering a potentially greener alternative to high-temperature processes. rsc.org

Chemo- and Regioselective Synthesis Pathways

The chemo- and regioselectivity of a synthesis are critical for producing the correct isomer of a multifunctional compound like this compound. The synthesis typically starts from 3-hydroxybenzaldehyde. The directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups on the aromatic ring determine the position of the incoming iodine atom.

The hydroxyl group is a strongly activating, ortho-, para- directing group, while the aldehyde group is a deactivating, meta- directing group. In the electrophilic iodination of 3-hydroxybenzaldehyde, the powerful ortho- directing influence of the hydroxyl group at position 3 directs the iodine to position 2. This results in the regioselective formation of this compound. Research has confirmed that the iodination of 3-hydroxybenzaldehyde can be controlled to yield the desired product. researchgate.net

Protocols for the highly regioselective synthesis of other substituted iodobenzaldehydes have been developed. For example, the synthesis of 2,6-diiodobenzaldehydes can be achieved with excellent site-selectivity through a metal-iodine exchange, where the choice of formylating agent controls the regioselectivity. researchgate.net Similarly, TiCl₄-mediated [3+3] cyclization reactions have been used for the regioselective preparation of various 5-alkyl-2-hydroxy-benzophenones and related structures. nih.gov These examples highlight the importance of specific reagents and pathways in controlling the final arrangement of functional groups on the aromatic ring.

Derivatization and Functionalization Strategies

Formation of Schiff Bases from this compound

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. The presence of the hydroxyl group ortho to the aldehyde can facilitate the reaction and stabilize the resulting imine through intramolecular hydrogen bonding (O-H···N). nih.gov

The synthesis is typically straightforward, often involving refluxing equimolar amounts of the aldehyde and the desired primary amine in a solvent like methanol (B129727) or ethanol. ijser.inconicet.gov.ar A series of Schiff bases have been successfully synthesized by reacting the structurally similar 5-chloro-salicylaldehyde with various primary amines, demonstrating the general applicability of this reaction. nih.gov These reactions confirm that the halogen at the 2-position does not impede the formation of the imine bond.

Table 2: Examples of Schiff Base Formation from Substituted Salicylaldehydes

| Aldehyde | Amine | Resulting Schiff Base Type |

|---|---|---|

| 5-Chloro-salicylaldehyde | 4-Fluorobenzylamine | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol nih.gov |

| 2,4-Dihydroxy benzaldehyde (B42025) | Various amines | Substituted dihydroxy Schiff bases ijser.inconicet.gov.ar |

| 2-Hydroxy-1-naphthaldehyde | 2-Aminopyridine | N-(2-hydroxy-1-naphthylidene)-2-aminopyridine nih.gov |

The resulting Schiff bases exist in a tautomeric equilibrium between the enol-imine and keto-amine forms, which can be influenced by solvent polarity. nih.gov

Reactions Involving the Aldehyde Moiety

The aldehyde group in this compound is a key site for various chemical transformations beyond Schiff base formation.

Oxidation: The aldehyde can be oxidized to a carboxylic acid (5-hydroxy-2-iodobenzoic acid). However, the reaction conditions must be carefully chosen to avoid unwanted side reactions. The Dakin reaction, which typically oxidizes an aldehyde group ortho or para to a hydroxyl group into a phenol (B47542), can occur under specific conditions (e.g., hydrogen peroxide in an alkaline medium). google.com To achieve simple oxidation to the carboxylic acid, milder oxidizing agents might be required.

Reduction: The aldehyde can be reduced to a primary alcohol (5-hydroxy-2-iodobenzyl alcohol). This is a common transformation achieved using reducing agents like sodium borohydride.

Condensation Reactions: The aldehyde can participate in various carbon-carbon bond-forming reactions. For example, the Hantzsch reaction of 5-hydroxy-2-nitrobenzaldehyde (B108354) (a related compound) with ethyl acetoacetate (B1235776) yields dihydropyridines, demonstrating the aldehyde's reactivity in multicomponent condensation reactions. mdpi.com 2-Iodobenzaldehyde is also used as a reactant in the synthesis of various heterocyclic compounds, including indenones and quinazolines, through reactions like the Baylis-Hillman reaction. sigmaaldrich.com

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for functionalization, allowing for the synthesis of a wide range of derivatives.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), yielding an alkoxy derivative.

Esterification: The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting this compound with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine. This reaction converts the phenolic -OH into an -OC(O)R group.

These transformations of both the aldehyde and hydroxyl moieties underscore the utility of this compound as a versatile building block in the synthesis of more complex molecules.

Modification of the Iodo-Substituent in this compound

The carbon-iodine bond in this compound is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The high reactivity of the aryl iodide, often greater than the corresponding bromides or chlorides, makes it an excellent substrate for several transition-metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents at the 2-position, dramatically increasing the molecular complexity and providing access to a diverse array of derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids or esters. nih.govlibretexts.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. yonedalabs.com For this compound, a Suzuki-Miyaura coupling would enable the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position. The reaction conditions are generally mild and tolerant of various functional groups, including the hydroxyl and aldehyde moieties present in the molecule, although protection of these groups may sometimes be necessary to optimize yields.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. libretexts.orgorganic-chemistry.orgnih.gov This reaction is highly valuable for the synthesis of arylalkynes. nih.gov When applied to this compound, it provides a direct route to 2-alkynyl-5-hydroxybenzaldehyde derivatives. These products can serve as precursors for a variety of more complex structures, including heterocycles and conjugated systems. The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.govlibretexts.org The development of this reaction has significantly expanded the ability to synthesize aryl amines from readily available starting materials. wikipedia.orgnih.gov Utilizing this compound in a Buchwald-Hartwig amination would allow for the introduction of a wide range of primary and secondary amines at the 2-position, leading to the synthesis of N-aryl and N-heteroaryl derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. libretexts.org

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. nih.govorganic-chemistry.org While it often requires higher temperatures compared to palladium-catalyzed methods, it remains a valuable tool, particularly for the synthesis of diaryl ethers. nih.govorganic-chemistry.org In the context of this compound, an Ullmann condensation with a phenol would yield a diaryl ether, while reaction with an amine would produce a secondary aniline. Modern modifications of the Ullmann reaction often utilize ligands to facilitate the coupling under milder conditions.

These cross-coupling reactions highlight the synthetic utility of the iodo-substituent in this compound, enabling its transformation into a vast array of more complex molecules with potential applications in medicinal chemistry and materials science.

Applications as a Key Intermediate in Complex Molecule Synthesis

The trifunctional nature of this compound makes it a valuable precursor in the multi-step synthesis of a variety of complex and often biologically active molecules. Its aldehyde group can participate in condensations and reductive aminations, the hydroxyl group can be derivatized or act as a directing group, and the iodo group serves as a handle for cross-coupling reactions.

Role in the Synthesis of Biologically Active Scaffolds

This compound is a precursor for the synthesis of various scaffolds that exhibit biological activity. For instance, it can be utilized in the synthesis of combretastatin (B1194345) analogues. Combretastatins are a class of natural products known for their potent anti-cancer properties, which are derived from the bark of the African bushwillow tree, Combretum caffrum. The synthesis of novel combretastatin analogues is an active area of research aimed at developing new anti-cancer agents. nih.govresearchgate.netscispace.com The general synthetic approach often involves the coupling of two substituted phenyl rings, and this compound can serve as a precursor for one of these rings, with the iodo group being replaced through a cross-coupling reaction to form the characteristic stilbene (B7821643) or related bridge of the combretastatin scaffold.

Precursor in the Synthesis of Benzylamine (B48309) Derivatives

The aldehyde functionality of this compound makes it a suitable starting material for the synthesis of benzylamine derivatives through reductive amination. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by reduction to the corresponding amine. The resulting benzylamine can be a key structural motif in various biologically active compounds. For example, substituted benzamides and related structures have been investigated as ligands for dopamine (B1211576) receptors. nih.govnih.gov The synthesis of novel fluorinated ligands with a N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide skeleton has been explored for their potential as in vivo radiotracers for positron emission tomography (PET) imaging of dopamine D2 receptors. nih.gov Although not directly starting from this compound, the synthesis of such complex benzylamine derivatives often involves substituted benzaldehydes as key precursors.

Intermediate in the Synthesis of 3H-1,2-Benzoxaphosphepine 2-oxides

This compound can serve as a starting material for the synthesis of heterocyclic compounds such as 3H-1,2-Benzoxaphosphepine 2-oxides. These compounds have been identified as selective inhibitors of carbonic anhydrase isoforms IX and XII, which are tumor-associated enzymes, making them potential anti-tumor agents. wikipedia.org The synthesis of these benzoxaphosphepine 2-oxides typically begins with a commercially available salicylaldehyde derivative. A general synthetic route involves a Wittig reaction to introduce a vinyl group, followed by further modifications to build the phosphine oxide ring system. The iodo-substituent on the aromatic ring can then be further functionalized, for example, via a Suzuki reaction, to introduce additional aryl groups, allowing for the exploration of structure-activity relationships. nih.gov

| Step | Reaction | Reagents and Conditions |

| 1 | Wittig Reaction | MePPh₃Br, t-BuOK, THF |

| 2 | Phosphonylation | (EtO)₂P(O)H, CCl₄, Et₃N, CH₂Cl₂ |

| 3 | Ring-Closing Metathesis | Grubbs' Catalyst |

| 4 | Suzuki Coupling | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O |

| 5 | Demethylation/Hydrolysis | TMSBr, DCM then MeOH |

Use in the Synthesis of Macrocyclic Peptides and Peptidomimetics

Macrocyclic peptides and peptidomimetics are an important class of molecules in drug discovery, as they often exhibit enhanced metabolic stability and binding affinity compared to their linear counterparts. The synthesis of these complex structures often relies on the incorporation of specialized building blocks that can facilitate macrocyclization. While direct examples using this compound are not prevalent in the literature, its functionalities make it a potentially useful precursor. The aldehyde group can be used in reactions to form the macrocyclic ring, for instance, through reductive amination with a terminal amine of a peptide chain. nih.gov Furthermore, the iodo- and hydroxyl-substituents provide handles for further functionalization or for tethering to a solid support during peptide synthesis. The development of diversity-oriented synthesis strategies for macrocycles often employs multifunctional building blocks to create diverse libraries of compounds for biological screening. cam.ac.uk

Spectroscopic Characterization and Structural Elucidation of 5 Hydroxy 2 Iodobenzaldehyde

The definitive identification and structural confirmation of 5-Hydroxy-2-iodobenzaldehyde, as with any chemical compound, rely on a suite of advanced analytical techniques. Spectroscopic methods provide detailed information about the molecule's connectivity, functional groups, and electronic properties, while crystallographic studies can reveal its precise three-dimensional structure in the solid state. This section details the key analytical techniques used to characterize this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculationsnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other properties. For substituted benzaldehydes, DFT studies, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide a robust framework for understanding the influence of substituents on the aromatic system. Such calculations are foundational for the analyses described in the following sections.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals are critical for predicting how a molecule will interact with electrophiles and nucleophiles.

Highest Occupied Molecular Orbital (HOMO) : Represents the orbital most likely to donate electrons in a reaction. In substituted phenols and benzaldehydes, the HOMO is typically localized on the phenol (B47542) ring and the aldehyde group. For a molecule like 5-Hydroxy-2-iodobenzaldehyde, the electron-donating hydroxyl group would increase the energy of the HOMO, making the ring more susceptible to electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) : Represents the orbital most likely to accept electrons. The LUMO in this class of compounds is often dominated by the π* orbitals of the aldehyde and the aromatic ring.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation.

DFT calculations on related compounds, such as 2-Chloro-3-hydroxybenzaldehyde, have determined a HOMO-LUMO gap of approximately 3.56 eV. Studies on other derivatives like 4-Bromo-2-hydroxy-5-iodobenzaldehyde show that the HOMO is localized at positions 3 and 5, which aligns with observed sites of electrophilic attack. smolecule.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital. |

| ELUMO | -2.9 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 3.6 | Indicates molecular reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). rsc.org The map is colored to show different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates electron-deficient regions (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. sapub.org

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow) : Concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, making them sites for hydrogen bonding and electrophilic attack. rsc.orgsapub.org

Positive Potential (Blue) : Likely found around the hydrogen of the hydroxyl group and potentially near the iodine atom due to the phenomenon of "σ-hole" formation, where a region of positive electrostatic potential can form on a halogen atom, allowing it to act as a Lewis acid. rsc.org

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. sapub.org These descriptors are calculated from the energies of the HOMO and LUMO.

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

These descriptors help to compare the reactivity of different molecules within a series. sapub.org

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 4.7 | Propensity to attract electrons. sapub.org |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 1.8 | Resistance to charge transfer. sapub.org |

| Electrophilicity Index (ω) | χ2/(2η) | 6.1 | Global electrophilic nature of the molecule. sapub.org |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and stability. mdpi.comnih.gov For a molecule like this compound, key conformational questions involve the orientation of the aldehyde (-CHO) and hydroxyl (-OH) groups relative to the benzene (B151609) ring.

Studies on substituted benzaldehydes show that the aldehyde group can adopt different orientations, with energy barriers for rotation influenced by steric interactions with adjacent substituents. researchgate.net The presence of an ortho-hydroxyl group can lead to intramolecular hydrogen bonding with the carbonyl oxygen, which significantly stabilizes a planar conformation. MD simulations can explore these preferred orientations and the dynamics of their interconversion under various conditions, which is crucial for understanding receptor binding and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity or other properties. mdpi.comoup.com For a series of halogenated benzaldehydes, a QSAR study would involve calculating a range of molecular descriptors (e.g., electronic, steric, topological) and using them to build a mathematical equation that predicts a specific endpoint, such as antimicrobial activity or toxicity. mdpi.comnih.gov

Halogenated benzaldehydes are known to be versatile intermediates in the synthesis of compounds with potential pharmaceutical applications. mdpi.comnih.gov QSAR models can elucidate how substituents like the iodine atom and hydroxyl group in this compound contribute to its activity, guiding the design of more potent or less toxic derivatives. For example, QSAR models for benzazole derivatives have highlighted the importance of descriptors related to the spatial distribution of atomic mass and polarizability. mdpi.comnih.gov

Computational Prediction of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies for different pathways. rsc.org This approach can predict the most likely course of a chemical reaction and explain observed regioselectivity. smolecule.comfrontiersin.org

For this compound, computational studies could be used to predict the outcomes of various reactions, such as:

Electrophilic Aromatic Substitution : Calculating the activation energies for substitution at different positions on the ring can explain why one regioisomer is formed preferentially. DFT calculations on similar molecules have successfully corroborated experimental regioselectivity trends in halogenation reactions. smolecule.com

Nucleophilic Substitution : The iodine atom is a good leaving group, and computational models can predict the feasibility of its substitution by various nucleophiles.

Coupling Reactions : The C-I bond is a common site for metal-catalyzed cross-coupling reactions. Theoretical studies can help understand the mechanism of these transformations and optimize reaction conditions. arxiv.org

By modeling the elementary steps of a proposed mechanism, these computational studies provide a level of detail that is often inaccessible through experimental methods alone. mit.edu

Biological Activities and Pharmacological Relevance of Derivatives

Antimicrobial and Antitubercular Activities of 5-Hydroxy-2-iodobenzaldehyde Derivatives

Derivatives of this compound, especially Schiff bases, have demonstrated notable antimicrobial properties. Schiff bases, formed by the condensation of the aldehyde group with primary amines, are a class of compounds well-regarded for their wide range of biological activities, including antibacterial and antifungal effects. univ.kiev.ua The antimicrobial efficacy of these derivatives is often attributed to the presence of the azomethine group (-C=N-). The introduction of various substituents on the amine portion of the Schiff base allows for the fine-tuning of their antimicrobial spectrum and potency. For instance, Schiff bases derived from salicylaldehyde (B1680747), a structural relative of this compound, have shown considerable activity against both Gram-positive and Gram-negative bacteria. scirp.org In many cases, the formation of metal complexes with these Schiff base ligands enhances their antimicrobial activity compared to the free ligand. ijmrsti.com

In the realm of antitubercular research, derivatives of hydroxy-substituted benzaldehydes have shown promise. Chalcones, synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone, are a class of compounds that have been investigated for their activity against Mycobacterium tuberculosis. For example, certain hydroxy and chloro substituted chalcone analogues have exhibited significant antitubercular activity, with some compounds being more active than the standard drug pyrazinamide in in vitro assays. elsevierpure.com The presence of hydroxyl and halogen substituents on the aromatic rings of these chalcones plays a crucial role in their antimycobacterial effects. The 5-hydroxy-2-iodo substitution pattern in the parent aldehyde provides a unique electronic and steric profile that can be exploited in the design of novel antitubercular agents. Research into 2-mercaptobenzothiazole derivatives has also identified compounds with potent anti-tubercular activity that target the type II NADH dehydrogenase in Mycobacterium tuberculosis. nih.govrsc.org

Table 1: Antimicrobial Activity of Selected Schiff Base Derivatives

| Compound Type | Target Organisms | Activity |

|---|---|---|

| Salicylaldehyde-derived Schiff Bases | Gram-positive and Gram-negative bacteria | Appreciable activity |

| p-Aminophenol and Benzaldehyde (B42025) derived Schiff Base Metal Complexes | Various bacteria and fungi | Enhanced activity compared to Schiff base alone ijmrsti.com |

| Isoniazid and Fluorinated Benzaldehyde derived Schiff Bases | Candida albicans, E. coli | Marked activity against C. albicans mdpi.com |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

Derivatives of this compound have been explored as inhibitors of various enzymes, with a particular focus on carbonic anhydrases (CAs). Carbonic anhydrases are a family of metalloenzymes that play a critical role in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

Hydrazide-based derivatives have been investigated as inhibitors of human carbonic anhydrase isoforms. nih.gov These compounds can act as zinc binders within the active site of the enzyme. nih.gov The substitution pattern on the aromatic ring of these hydrazides significantly influences their inhibitory potency and selectivity against different CA isoforms. For instance, certain dihydrothiazole benzenesulfonamides have shown potent and selective inhibition of the hCA II isoform, with inhibitory activities in the low nanomolar range. nih.gov The design of these inhibitors often incorporates a zinc-binding group, such as a sulfonamide, to coordinate with the zinc ion in the enzyme's active site. nih.gov The 5-hydroxy and 2-iodo substituents of the parent aldehyde can be leveraged to create derivatives that exhibit specific interactions with the amino acid residues in the active site of carbonic anhydrase, potentially leading to highly potent and selective inhibitors.

Interactions with Biological Macromolecules (e.g., DNA Binding)

The interaction of small molecules with biological macromolecules like DNA is a fundamental aspect of their mechanism of action for many therapeutic agents. Schiff base derivatives, including those that can be synthesized from this compound, have been shown to interact with DNA through various binding modes, including intercalation and groove binding. researchgate.net These interactions can be studied using techniques such as absorption spectroscopy, fluorescence quenching, and viscosity measurements. researchgate.net

For example, studies on Schiff base copper(II) complexes derived from substituted salicylaldehydes have demonstrated their ability to bind to calf thymus DNA (CT-DNA). semanticscholar.org The mode of binding is influenced by the structure of the Schiff base and the nature of the metal ion. Similarly, research on 2ʹ-hydroxyflavanone and its Schiff base derivative has indicated that these compounds can interact with DNA via an intercalation mechanism. researchgate.net The modification of the parent molecule with a Schiff base can lead to an increase in its DNA-binding properties. researchgate.net The planar aromatic structure of this compound derivatives is conducive to intercalative binding between the base pairs of DNA, which can lead to cytotoxic effects and potential applications as anticancer agents. Molecular docking studies can further elucidate the specific interactions between these derivatives and the DNA double helix. cmjpublishers.com

Modulation of Biological Pathways

Derivatives of this compound have the potential to modulate various biological pathways, which is a key determinant of their pharmacological effects. The specific functional groups introduced into the parent molecule can direct its activity towards particular cellular targets and signaling cascades.

One such target is the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA damage response. Inhibition of PARP-1 is a validated strategy in cancer therapy. A novel Schiff base synthesized from 5-bromo salicylaldehyde, a compound structurally similar to this compound, has been evaluated as a potential inhibitor of PARP-1. nih.gov This suggests that derivatives of halogenated hydroxybenzaldehydes could be developed as modulators of the DNA repair pathway.

In the context of infectious diseases, targeting essential metabolic pathways in pathogens is a common strategy for drug development. As mentioned earlier, derivatives of 2-mercaptobenzothiazole have been shown to exhibit antitubercular activity by inhibiting type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis. nih.govrsc.org This enzyme is a key component of the mycobacterial respiratory chain. Inhibition of NDH-2 disrupts the electron transport chain, leading to a depletion of ATP and ultimately bacterial cell death. The this compound scaffold can be used to design novel inhibitors that target this critical enzyme and pathway.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of bioactive compounds. For derivatives of this compound, SAR studies aim to correlate specific structural features with their observed biological activities, such as antimicrobial or enzyme inhibitory effects.

In the context of antimicrobial activity, the nature of the substituents on the aromatic ring and the functional groups introduced play a significant role. For instance, in a series of antimicrobial peptides, an increase in net positive charge and hydrophobicity was found to improve antimicrobial activity. nih.gov For smaller molecules like Schiff bases, the electronic properties (electron-donating or electron-withdrawing nature) and steric bulk of the substituents can influence their interaction with microbial targets. The lipophilicity of the compounds is another important factor, as it affects their ability to cross cell membranes. frontiersin.org Studies on hydroxybenzaldehydes have shown that the position and number of hydroxyl groups on the benzene (B151609) ring are critical for their antioxidant activity. researchgate.net

For enzyme inhibitors, SAR studies focus on optimizing the interactions with the active site of the target enzyme. In the case of carbonic anhydrase inhibitors, the presence of a zinc-binding group is essential. The substituents on the inhibitor scaffold can then be modified to enhance binding affinity and selectivity for a particular isoform. For example, in a series of dihydrothiazole benzenesulfonamide inhibitors of carbonic anhydrase, the introduction of a halogen atom at a specific position on a phenyl ring was found to significantly increase the inhibitory activity against the hCA II isoform. nih.gov The systematic modification of derivatives of this compound and the subsequent evaluation of their biological activities are essential steps in developing potent and selective therapeutic agents.

Applications of 5 Hydroxy 2 Iodobenzaldehyde in Materials Science and Analytical Chemistry

The unique molecular architecture of 5-hydroxy-2-iodobenzaldehyde, featuring a reactive aldehyde, a hydroxyl group, and an iodine atom on a benzene (B151609) ring, makes it a versatile precursor in the development of advanced materials and analytical tools. Its derivatives have found utility in creating fluorescent materials, chemical sensors, specialized ligands, and polymers.

Q & A

Q. What are the recommended synthetic routes for 5-hydroxy-2-iodobenzaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via directed ortho-iodination of 5-hydroxybenzaldehyde using iodine and an oxidizing agent (e.g., NaOCl) in acidic media at 0–5°C to minimize side reactions . Alternatively, demethylation of protected precursors (e.g., methoxy derivatives) using boron tribromide (BBr₃) in dry dichloromethane at −78°C followed by gradual warming achieves high regioselectivity . Key factors affecting yield include:

- Temperature control to suppress polyiodination.

- Stoichiometric ratios (e.g., 5 equivalents of BBr₃ for complete demethylation).

- Purity of starting materials (e.g., anhydrous solvents to avoid hydrolysis).

Q. How should researchers characterize this compound, and what spectral signatures are critical?

- NMR :

- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm (singlet); hydroxyl proton (exchangeable) at δ 10.5–12.0 ppm. Aromatic protons show splitting patterns dependent on iodine’s deshielding effects (e.g., meta-coupling with J ≈ 2 Hz) .

- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; iodine-induced deshielding of adjacent carbons (C2: δ 120–125 ppm) .

- IR : Strong C=O stretch at 1680–1700 cm⁻¹; broad O–H stretch (phenolic) at 3200–3400 cm⁻¹ .

- Melting Point : 125–126°C (pure compound) .

Q. What are the primary reactivity trends of this compound in organic transformations?

- Oxidation : The aldehyde group oxidizes to carboxylic acid (e.g., KMnO₄ in acidic conditions yields 5-hydroxy-2-iodobenzoic acid) .

- Reduction : NaBH₄ reduces the aldehyde to 5-hydroxy-2-iodobenzyl alcohol, preserving the iodine substituent .

- Nucleophilic Substitution : Iodine at C2 participates in Ullmann or Suzuki-Miyaura couplings for biaryl synthesis under palladium catalysis .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Contradictions in NMR or mass spectra often arise from tautomerism (aldehyde vs. enol forms) or impurities from incomplete purification. Strategies include:

Q. What methodologies optimize regioselectivity in cross-coupling reactions involving this compound?

- Protection of Hydroxyl Group : Use TBS or acetyl protecting groups to prevent undesired coordination with catalysts .

- Catalyst Screening : Pd(PPh₃)₄ for Suzuki couplings; CuI/1,10-phenanthroline for Ullmann reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine’s leaving-group ability in SNAr reactions .

Q. How should researchers design biological assays to evaluate the bioactivity of this compound?

- In Vitro Enzymatic Assays : Test inhibition of oxidoreductases (e.g., tyrosinase) via UV-Vis monitoring of substrate conversion (e.g., L-DOPA oxidation) .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) with IC₅₀ calculations.

- Controls : Include iodine-free analogs to isolate the iodine’s electronic effects on bioactivity .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Dark, Anhydrous Conditions : Store under argon at −20°C in amber vials to prevent photooxidation and hydrolysis .

- Stabilizers : Add 1–2% hydroquinone to suppress radical-mediated degradation.

- Periodic Purity Checks : Monitor via TLC (silica gel, eluent: hexane/EtOAc 7:3) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.